molecular formula C10H18O4 B7768860 Diethyl adipate CAS No. 68989-28-6

Diethyl adipate

Cat. No.: B7768860
CAS No.: 68989-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
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Description

Diethyl adipate, also known as hexanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄. It is a diester derived from adipic acid and ethanol. This compound is commonly used as a plasticizer, solvent, and intermediate in organic synthesis .

Scientific Research Applications

Diethyl adipate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of polymers and as a solvent in organic synthesis.

    Biology: Employed in the preparation of various biochemical reagents.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the manufacture of coatings, adhesives, and sealants

Safety and Hazards

Diethyl adipate is classified as a short-term (acute) aquatic hazard (Category 3), H402 . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Diethyl adipate can be used in the synthesis of oligoadipamide, which can be layered with perfluoropolyether networks for protective coating applications . It can also be used as a plasticizer in the development of ethylene chlorotrifluoroethylene copolymer (ECTFE) based membranes for the pervaporation of water and toluene based blends .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl adipate is typically synthesized through the esterification of adipic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions. The reaction can be represented as follows:

HOOC-(CH₂)₄-COOH+2C₂H₅OHC₂H₅OOC-(CH₂)₄-COOC₂H₅+2H₂O\text{HOOC-(CH₂)₄-COOH} + 2\text{C₂H₅OH} \rightarrow \text{C₂H₅OOC-(CH₂)₄-COOC₂H₅} + 2\text{H₂O} HOOC-(CH₂)₄-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₄-COOC₂H₅+2H₂O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of a Dean-Stark apparatus to remove water formed during the reaction, thus driving the reaction to completion. The mixture is heated under reflux, and the azeotrope of ethanol, water, and cyclohexane is collected and removed periodically .

Types of Reactions:

    Saponification: this compound undergoes saponification in the presence of a strong base, such as sodium hydroxide, to form adipic acid and ethanol.

    Hydrolysis: In acidic or basic conditions, this compound can be hydrolyzed to produce adipic acid and ethanol.

    Reduction: this compound can be reduced to form this compound alcohols.

Common Reagents and Conditions:

    Sodium hydroxide: Used in saponification reactions.

    Sulfuric acid: Used in esterification and hydrolysis reactions.

    Hydrogen gas and a catalyst: Used in reduction reactions.

Major Products:

    Adipic acid: Formed during hydrolysis and saponification.

    Ethanol: Formed during hydrolysis and saponification.

    This compound alcohols: Formed during reduction reactions.

Comparison with Similar Compounds

    Dimethyl adipate: Another ester of adipic acid, used similarly as a plasticizer and solvent.

    Dibutyl adipate: Used in similar applications but has different physical properties, such as a higher boiling point.

Uniqueness: Diethyl adipate is unique due to its balance of properties, including its moderate boiling point and good solubility in organic solvents. This makes it particularly useful in applications where a balance between volatility and solubility is required .

Properties

IUPAC Name

diethyl hexanedioate
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InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3
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InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCCCC(=O)OCC
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID2021999
Record name Diethyl hexanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Diethyl adipate
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Boiling Point

245 °C
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Solubility

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C
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Density

1.0076 @ 20 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

141-28-6, 68201-71-8, 68989-28-6
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Melting Point

-19.8 °C
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Synthesis routes and methods I

Procedure details

To a solution of adipic acid (1.46 g) and triethylamine (2.8 ml) in tetrahydrofuran (30 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (3.7 g) is added, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is treated as in Example A to give diethyl adipate (1.5 g) as an oil.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Then, 29.1 g (0.199 mole) of adipic acid and 21.0 g (0.194 mole) of adiponitrile were added to the liquid distillation residue, and the resulting mixture was introduced into a 1-liter, stainless autoclave. after purging with nitrogen, the content was stirred at 240° C. for 3 hours. After cooling the reaction mixture, 138.0 g (3.000 moles) of ethanol was added and the resulting mixture was stirred at 190° C. for 3 hours. As a result of analysis, it was confirmed that 60.3 g (0.389 mole) of ethyl cyanovalerate and 1.2 g (0.006 mole) of diethyl adipate were formed.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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